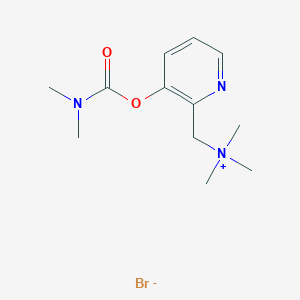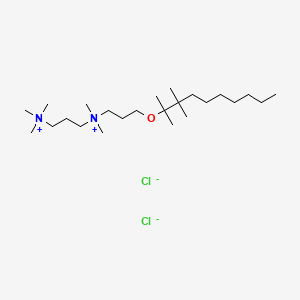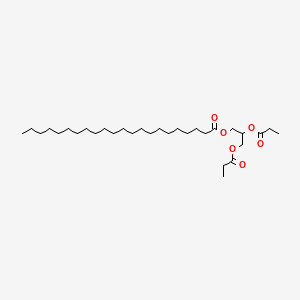
Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide is a complex organic compound that features a unique structure combining acetic acid with a thiadiazole ring and hydrazide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide typically involves multiple steps. One common route includes the reaction of 2-methylphenylhydrazine with 5-((2-methylphenyl)amino)-1,3,4-thiadiazole-2-thiol in the presence of acetic acid. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Applications De Recherche Scientifique
Acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes by binding to proteins or nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 2-methylphenyl ester: This compound shares the acetic acid and 2-methylphenyl groups but lacks the thiadiazole and hydrazide functionalities.
2-[(2-Methylphenyl)amino]phenylacetic acid: Similar in having the 2-methylphenylamino group but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of acetic acid, ((5-((2-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-, 2-(2-methylphenyl)hydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
89632-39-3 |
|---|---|
Formule moléculaire |
C18H19N5OS2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-(2-methylphenyl)acetohydrazide |
InChI |
InChI=1S/C18H19N5OS2/c1-12-7-3-5-9-14(12)19-17-22-23-18(26-17)25-11-16(24)21-20-15-10-6-4-8-13(15)2/h3-10,20H,11H2,1-2H3,(H,19,22)(H,21,24) |
Clé InChI |
KEOAPKZMUQRUDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NNC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)






![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)




![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
